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molecular formula C5H3Cl2FN2 B1604276 2,4-Dichloro-5-fluoro-6-methylpyrimidine CAS No. 954220-98-5

2,4-Dichloro-5-fluoro-6-methylpyrimidine

Cat. No. B1604276
M. Wt: 180.99 g/mol
InChI Key: IYGLMCCNOPCDCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09328124B2

Procedure details

Sodium methoxide (446.53 mg, 8.27 mmol) is added portion wise to a stirred solution of 2,4-dichloro-5-fluoro-6-methyl-pyrimidine (1.7 g, 7.51 mmol) in methanol (8 mL, 197.66 mmol) at 0° C. The mixture is then stirred at room temperature for 1 hour. Water (20 mL) is added to the reaction mixture followed by dichloromethane. The layers are separated and the aqueous layer is re-extracted with dichloromethane. The combined organic extracts are dried over magnesium sulfate and the solvents are evaporated under reduced pressure to give an 8:1 of mixture of product to starting material. The crude material is purified by silica gel chromatography using a 0-99% gradient of dichloromethane in iso-hexanes to give the title compound (1.16 g, 87%). 1H NMR (CDCl3) δ 4.09 (s, 3H), 2.45 (d, 3H).
Name
Sodium methoxide
Quantity
446.53 mg
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].[Cl:4][C:5]1[N:10]=[C:9](Cl)[C:8]([F:12])=[C:7]([CH3:13])[N:6]=1.CO.O>ClCCl>[Cl:4][C:5]1[N:10]=[C:9]([O:2][CH3:1])[C:8]([F:12])=[C:7]([CH3:13])[N:6]=1 |f:0.1|

Inputs

Step One
Name
Sodium methoxide
Quantity
446.53 mg
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
1.7 g
Type
reactant
Smiles
ClC1=NC(=C(C(=N1)Cl)F)C
Name
Quantity
8 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is then stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is re-extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts are dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvents are evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give
ADDITION
Type
ADDITION
Details
an 8:1 of mixture of product
CUSTOM
Type
CUSTOM
Details
The crude material is purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC(=C(C(=N1)OC)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.16 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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